3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Overview
Description
3-(4-Fluorophenyl)-N,N-dimethylacrylamide is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonist : An orally active, water-soluble neurokinin-1 receptor antagonist, which includes a 3-(4-fluorophenyl) component, shows high affinity and effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Cocaine Receptor Binding : N-substituted 3-(4-fluorophenyl)tropane derivatives have been synthesized, displaying binding characteristics similar to cocaine, with several having higher affinity at cocaine recognition sites (Milius et al., 1991).
Photodehalogenation Research : The photodehalogenation of 4-fluoro N,N-dimethylaniline leads to different chemical products, demonstrating the direct effect of substituents on chemical reactions (Protti et al., 2012).
Structural and Vibrational Properties : Research on 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which involves a 3-(4-fluorophenyl) component, focuses on the synthesis and characterization of novel compounds and their structural and conformational properties (Saeed et al., 2011).
Zwitterion Model in Biochemistry : A study on 3-Amino-3-(4-fluorophenyl)propionic acid, related to 3-(4-Fluorophenyl)-N,N-dimethylacrylamide, explores its zwitterionic structure, vibrational frequencies, and H-bonding in biological systems (Pallavi & Tonannavar, 2020).
Crystal Structure Analysis : Studies on compounds containing the 3-(4-fluorophenyl) component often involve detailed crystal structure analysis to understand molecular interactions (Huang Ming-zhi et al., 2005).
Met Kinase Inhibition in Cancer Research : Research on N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, reveals its role as a selective and orally efficacious inhibitor of the Met kinase superfamily, significant in cancer research (Schroeder et al., 2009).
Analytical Characterizations of Research Chemicals : Synthesis and analytical characterizations of fluorinated research chemicals based on the 1,2-diarylethylamine template, which includes the 3-(4-fluorophenyl) component, are crucial for understanding their pharmacological properties and potential clinical applications (Dybek et al., 2019).
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWKVLQXCILPY-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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